molecular formula C19H17O2P B12896284 Benzenemethanol, 2-(diphenylphosphinyl)- CAS No. 68718-89-8

Benzenemethanol, 2-(diphenylphosphinyl)-

Cat. No.: B12896284
CAS No.: 68718-89-8
M. Wt: 308.3 g/mol
InChI Key: OPUKMPBHDPGXMM-UHFFFAOYSA-N
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Description

(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide is an organic compound with the molecular formula C19H17O2P It is a phosphine oxide derivative, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further bonded to a diphenylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable hydroxymethylated aromatic compound under controlled conditions. One common method involves the use of a base to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with diphenylphosphine oxide .

Industrial Production Methods

Industrial production methods for (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The phosphine oxide moiety can be reduced to phosphine under specific conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of (2-carboxyphenyl)diphenylphosphine oxide.

    Reduction: Formation of (2-(hydroxymethyl)phenyl)diphenylphosphine.

    Substitution: Formation of various substituted phosphine oxides depending on the nucleophile used.

Scientific Research Applications

(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and hydroxymethyl functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    Triphenylphosphine oxide: Contains three phenyl groups, differing in steric and electronic properties.

    (2-(Hydroxymethyl)phenyl)phosphine oxide: Similar structure but lacks the additional phenyl groups.

Uniqueness

(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide is unique due to the presence of both the hydroxymethyl and diphenylphosphine oxide groups, which confer distinct reactivity and potential for diverse applications in various fields .

Properties

CAS No.

68718-89-8

Molecular Formula

C19H17O2P

Molecular Weight

308.3 g/mol

IUPAC Name

(2-diphenylphosphorylphenyl)methanol

InChI

InChI=1S/C19H17O2P/c20-15-16-9-7-8-14-19(16)22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2

InChI Key

OPUKMPBHDPGXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CO

Origin of Product

United States

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